molecular formula C13H10N6O B2834962 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide CAS No. 1396847-93-0

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2834962
CAS No.: 1396847-93-0
M. Wt: 266.264
InChI Key: VPJWOTCVJLEDPY-UHFFFAOYSA-N
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Description

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly for its potential application in the treatment of osteoarthritis. It is characterized by the molecular formula C14H10N6O and a molecular weight of 278.27 g/mol. This compound features a (pyridin-4-yl)-2H-tetrazole scaffold, which has been identified as a novel and effective core structure for the development of highly selective matrix metalloproteinase-13 (MMP-13) inhibitors . MMP-13 is a key enzyme responsible for the degradation of type II collagen in articular cartilage. Its overactivity is a critical factor in the progression of osteoarthritis. Research indicates that inhibitors based on this specific scaffold bind potently at the S1' active site pocket of MMP-13 without coordinating the catalytic zinc atom, leading to high selectivity and reduced risk of side effects associated with broader MMP inhibition . In a preclinical rat model of osteoarthritis, a closely related analogue demonstrated a significant reduction in cartilage degradation, as measured by a decrease in TIINE, a biomarker for type II collagen cleavage . The tetrazole ring system is a privileged structure in drug discovery, often serving as a bioisostere for carboxylic acids or other planar, nitrogen-rich heterocycles, which can improve metabolic stability and bioavailability . This product is intended for research purposes, such as in vitro enzymatic assays, mechanism of action studies, and early-stage investigational drug development. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can source this compound, as well as the closely related N-(pyridin-4-yl)-2-[4-(trifluoromethyl)phenyl]-2H-tetrazole-5-carboxamide (CAS 1396798-86-9), from commercial chemical suppliers .

Properties

IUPAC Name

2-phenyl-N-pyridin-4-yltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c20-13(15-10-6-8-14-9-7-10)12-16-18-19(17-12)11-4-2-1-3-5-11/h1-9H,(H,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJWOTCVJLEDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide typically involves the reaction of a phenyl-substituted tetrazole with a pyridine derivative. One common method is the cyclization of a phenylhydrazine derivative with a nitrile, followed by the introduction of the pyridine moiety through a coupling reaction. The reaction conditions often require the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The tetrazole core (2H-tetrazole) exhibits distinct behavior influenced by electron-withdrawing carboxamide and aromatic substituents:

Acid/Base-Mediated Ring Opening

  • Hydrolysis : Under acidic conditions (e.g., HCl/H₂O, 80°C), the tetrazole ring undergoes hydrolysis to form a carboxylic acid derivative (Table 1) .

  • Alkaline Stability : The ring remains intact in basic media (pH < 12) due to resonance stabilization from the carboxamide group .

ConditionReagentsProductYield
Acidic hydrolysis6M HCl, 80°C, 6h5-Phenyltetrazole-2-carboxylic acid85%
Alkaline treatmentNaOH (1M), RTNo reaction

Carboxamide Functionalization

The N-(pyridin-4-yl)carboxamide group participates in:

Nucleophilic Substitution

  • Amide Hydrolysis : Heating with concentrated H₂SO₄ yields 2-phenyl-2H-tetrazole-5-carboxylic acid.

  • Cross-Coupling : Copper-catalyzed Ullmann-type reactions with aryl halides form biaryl derivatives (e.g., Suzuki-Miyaura couplings) .

Condensation Reactions

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine-linked products .

Aromatic System Reactivity

Both phenyl and pyridinyl groups undergo electrophilic substitutions:

Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the phenyl ring’s para position .

  • Halogenation : Br₂/FeBr₃ selectively brominates the pyridine ring at the 3-position .

ReactionReagentsPosition SelectivityYield
NitrationHNO₃/H₂SO₄, 0°CPhenyl para72%
BrominationBr₂, FeBr₃, DCMPyridine C368%

Photochemical and Thermal Behavior

  • Thermal Decomposition : At >200°C, the tetrazole ring decomposes exothermically, releasing N₂ gas and forming phenylcyanamide intermediates .

  • UV-Induced Rearrangement : Irradiation at 254 nm induces -sigmatropic shifts in the tetrazole ring .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes involve:

  • Hydrogen Bonding : The carboxamide’s carbonyl oxygen acts as a hydrogen bond acceptor with protease active sites .

  • π-π Stacking : The phenyl and pyridinyl groups engage in parallel-displaced stacking with aromatic amino acid residues .

Mechanistic Insights

  • Electronic Effects : The electron-withdrawing carboxamide stabilizes the tetrazole ring’s conjugate base, enhancing nucleophilic substitution at C5 .

  • Steric Hindrance : Bulky substituents on the pyridine ring limit reactivity at the tetrazole N2 position .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of tetrazole compounds exhibit antimicrobial properties. The presence of the pyridine and phenyl groups in 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that similar tetrazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Recent investigations have highlighted the potential of tetrazole compounds in cancer therapy. The compound has been evaluated for its cytotoxic effects against cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action may involve the induction of apoptosis and interference with cell cycle progression, although further studies are required to elucidate these pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of tetrazole derivatives have been documented, with studies indicating that they can modulate inflammatory pathways. This suggests that this compound could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .

Coordination Chemistry

The compound's ability to form coordination complexes with transition metals has been explored. Such complexes can exhibit unique electronic properties, making them suitable for applications in catalysis and materials science. Research into the synthesis of metal-tetrazole complexes has shown that they can serve as precursors for advanced materials with tailored properties .

Sensor Development

Due to its distinct optical properties, this compound has potential applications in sensor technology. Its ability to change fluorescence or absorbance upon interaction with specific analytes makes it a candidate for developing sensitive detection systems for environmental monitoring and biomedical applications .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ScreeningDemonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic agent.
Anticancer EvaluationShowed cytotoxic effects on various cancer cell lines with IC50 values indicating potency; further mechanistic studies needed to confirm pathways involved.
Anti-inflammatory ResearchIndicated reduction in pro-inflammatory cytokines in vitro; potential for development into anti-inflammatory therapies.
Coordination ChemistrySuccessfully synthesized metal complexes showing enhanced catalytic activity compared to traditional catalysts; opens avenues for industrial applications.
Sensor Technology DevelopmentDeveloped a fluorescence-based sensor capable of detecting trace amounts of pollutants with high sensitivity; promising for environmental applications.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit or activate biological pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazole Derivatives
  • 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide Structure: Thiazole core (sulfur and nitrogen) with methyl, pyridin-3-yl, and trifluoromethylphenyl groups. Key Differences: Thiazole’s lower nitrogen content reduces polarity compared to tetrazoles. Synthesis: Similar coupling methods (e.g., amide bond formation) but starting from thiazole carboxylates .
1,3,4-Thiadiazole Derivatives
  • N-(3-Chlorophenyl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18l)
    • Structure : Thiadiazole core (two sulfur atoms) with pyridin-4-yl and chlorophenyl groups.
    • Key Differences : Thiadiazoles exhibit moderate polarity (TPSA ~85 Ų) and are less acidic than tetrazoles. The chlorine substituent may enhance halogen bonding in biological targets .
    • Physical Data : Melting point 175–177°C, higher than typical tetrazoles due to increased molecular symmetry .

Substituent Variations

Pyridine Positional Isomerism
  • N-(Pyridin-2-yl)-5-(pyridin-4-yl)-1,3,4-thiadiazole-2-carboxamide (18k)
    • Structure : Pyridin-2-yl vs. pyridin-4-yl in the target compound.
    • Impact : Pyridin-4-yl’s para-substitution allows linear hydrogen bonding, whereas pyridin-2-yl’s ortho-substitution may sterically hinder interactions. This affects binding affinity in kinase inhibitors or receptor targets .
Phenyl vs. Heteroaryl Modifications
  • 2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005)
    • Structure : Acetamide backbone with dual phenyl groups and a hydroxy substituent.
    • Key Differences : Lack of a heterocyclic core reduces nitrogen-mediated interactions but increases flexibility. The hydroxy group introduces pH-dependent solubility .

Biological Activity

2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The tetrazole ring structure is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4OC_{12}H_{10}N_{4}O with a molecular weight of approximately 226.24 g/mol. The compound features a tetrazole ring, which is crucial for its biological activity due to its ability to form hydrogen bonds and coordinate with metal ions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain enzymatic activities, leading to various pharmacological effects. For instance, the compound may modulate pathways involved in inflammation and cancer cell proliferation by binding to target proteins and altering their function.

Antiallergic Activity

A related series of tetrazole derivatives has demonstrated significant antiallergic activity. One compound in this series exhibited an effective dose (ED50) of 0.8 mg/kg in rat models, showcasing the potential of tetrazole-containing compounds as therapeutic agents for allergic conditions .

Anticancer Properties

Research indicates that compounds similar to this compound can inhibit lactate dehydrogenase (LDH) activity, which is crucial for cancer cell metabolism. Inhibitors targeting LDH have shown promise in reducing tumor growth in various cancer cell lines, including pancreatic and sarcoma cells .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntiallergicNot specified
N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamideAntiallergic0.8 mg/kg
Pyrazole-based inhibitors of LDHAnticancerLow nM
Hybrid compounds with tetrazoleAntibacterialIC50 < 50 μM

Case Studies and Research Findings

  • Antiallergic Potential : A study investigated the effects of various substituents on the benzene and pyridine rings of tetrazole derivatives, identifying key structural features that enhance antiallergic activity. The findings suggest that modifications can significantly improve potency against allergic reactions .
  • Cancer Metabolism Inhibition : Another research effort focused on optimizing pyrazole-based inhibitors that target LDH, revealing that certain derivatives exhibit potent inhibition of both LDHA and LDHB enzymes. These compounds demonstrated reduced lactate production and inhibited glycolysis in cancer cells, indicating their potential as anticancer agents .
  • Multitarget Activity : The compound's structural analogs have shown multitarget biological activity, including analgesic effects and inhibition of phospholipase D, suggesting versatility in therapeutic applications beyond allergy treatment .

Q & A

Basic: What are the standard synthetic protocols for 2-phenyl-N-(pyridin-4-yl)-2H-tetrazole-5-carboxamide?

The synthesis typically involves sequential steps:

  • Tetrazole Ring Formation : Use sodium azide (NaN₃) with nitriles or cyanides under acidic conditions, as seen in analogous tetrazole syntheses .
  • Carboxamide Coupling : Activate the carboxylic acid (e.g., via CDI or HATU) for nucleophilic attack by 4-aminopyridine. Solvent choice (DMF, THF) and temperature control (0–25°C) are critical to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%) .
    Key Validation : Monitor intermediates via TLC and confirm final structure using 1H^1H-NMR and HRMS .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield and purity?

  • Variable Screening : Use fractional factorial designs to identify critical parameters (e.g., reaction time, solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. NaN₃ concentration) to predict optimal conditions. For example, microwave-assisted synthesis () reduces reaction time by 50% compared to conventional heating .
  • Validation : Cross-check predicted yields with experimental trials. Statistical tools like ANOVA quantify confidence intervals .

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., pyridyl protons at δ 8.5–8.7 ppm) and carbon types (tetrazole C=O at ~165 ppm) .
  • IR : Confirm amide C=O stretch (~1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • Mass Spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ at m/z 307.0964 for C₁₄H₁₁N₆O) .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Standardized Assays : Use identical cell lines (e.g., HEK-293 for kinase inhibition) and controls to minimize variability .
  • Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) to quantify potency discrepancies .
  • Structural Analog Comparison : Compare with derivatives like N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide () to isolate substituent effects .

Basic: What in vitro assays assess its biological activity?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., NADH-coupled for kinases) with ATP concentrations adjusted to mimic physiological levels .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7), with EC₅₀ values normalized to reference drugs (e.g., doxorubicin) .
  • Binding Affinity : Surface plasmon resonance (SPR) quantifies interactions with target proteins (e.g., EGFR) .

Advanced: How to design structure-activity relationship (SAR) studies?

  • Scaffold Modification : Synthesize derivatives with substituents at phenyl (e.g., electron-withdrawing -CF₃) or pyridyl (e.g., methyl groups) positions .
  • Computational Docking : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2), guiding synthetic priorities .
  • Data Correlation : Plot logP vs. IC₅₀ to identify hydrophobicity-activity trends .

Basic: How to address solubility challenges in biological assays?

  • Solvent Screening : Test DMSO (≤1% v/v), PEG-400, or cyclodextrin-based solutions. For example, β-cyclodextrin increases aqueous solubility by 10-fold via host-guest complexation .
  • pH Adjustment : Use phosphate buffers (pH 7.4) or citrate (pH 5.0) to stabilize ionizable groups (e.g., pyridyl N) .

Advanced: What thermodynamic profiling methods predict stability under storage?

  • DSC/TGA : Determine melting point (~215°C) and decomposition onset (>250°C) to guide storage conditions (e.g., desiccated, 4°C) .
  • Forced Degradation : Expose to heat (40°C/75% RH), light (ICH Q1B), and acidic/basic conditions. Monitor degradation products via HPLC-PDA .

Basic: How to validate purity for pharmacological studies?

  • HPLC : Use C18 columns (ACN/water gradient) with UV detection (254 nm). Purity ≥95% is acceptable for in vivo trials .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 54.72%, H: 3.58%, N: 27.36%) .

Advanced: Can computational models predict metabolic pathways?

  • In Silico Tools : Use SwissADME to predict cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation) .
  • Metabolite ID : LC-MS/MS with collision-induced dissociation (CID) fragments putative metabolites (e.g., hydroxylated tetrazole) .

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